Gel-Phase Thermal Stability: AEAS vs. STAC
In a ternary gel system composed of surfactant, cetyl alcohol (C16OH), and water, stearamidoethyl diethylamine (designated AEAS) produces a gel network structurally analogous to that of stearyltrimethylammonium chloride (STAC) but with distinct thermal behavior: the AEAS gel melting point plateaus at 68 °C above a C16OH/AEAS molar ratio of 4–5, whereas the STAC gel plateaus at 71 °C above a molar ratio of 3 [1]. This indicates that AEAS requires a higher fatty-alcohol loading to achieve maximum gel-phase stability and yields a slightly lower peak melting temperature, which may benefit formulations targeting a softer, more spreadable gel texture.
| Evidence Dimension | Gel-phase melting point plateau (DSC) with cetyl alcohol |
|---|---|
| Target Compound Data | Plateau at 68 °C (C16OH/AEAS molar ratio ≥ 4–5) |
| Comparator Or Baseline | Stearyltrimethylammonium chloride (STAC): plateau at 71 °C (C16OH/STAC molar ratio ≥ 3) |
| Quantified Difference | Δ = −3 °C in peak melting temperature; AEAS requires ~1.3–1.7× higher C16OH ratio for plateau |
| Conditions | Ternary AEAS/STAC–cetyl alcohol–water gel; DSC measurement |
Why This Matters
The lower melting plateau and distinct fatty-alcohol stoichiometry directly affect the sensory profile, viscosity-building efficiency, and thermal stability of hair-conditioner and skin-care formulations, making SD the preferred choice when a softer gel network or reduced energy input during processing is desired.
- [1] Suzuki T, et al. Application of Fatty Acid Amidoamines as Conditioning Agents. J Soc Cosmet Chem Jpn. 1997;31(1):75-78. https://www.jstage.jst.go.jp/article/sccj1979/31/1/31_1_75/_article/-char/en View Source
